molecular formula C9H8BrClO2 B1424934 Methyl 2-(bromomethyl)-5-chlorobenzoate CAS No. 668262-52-0

Methyl 2-(bromomethyl)-5-chlorobenzoate

Cat. No. B1424934
M. Wt: 263.51 g/mol
InChI Key: PVGXSSGKABOXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with bromine or bromine-containing compounds . For instance, 2-bromomethyl-2-butyl hexanoic acid can be synthesized through a series of reactions involving bromine .


Molecular Structure Analysis

The molecular structure of a compound like this would likely include a benzene ring (due to the “benzoate” in the name), a methyl group (CH3), a bromomethyl group (CH2Br), and a chloro group (Cl). The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

Compounds with bromomethyl groups can participate in various chemical reactions. For example, Methyl (2-bromomethyl)acrylate can be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene .


Physical And Chemical Properties Analysis

Methyl 2-(bromomethyl)acrylate, a similar compound, is a liquid at 20°C, has a boiling point of 42°C at 8.3 mmHg, and a flash point of 78°C .

Scientific Research Applications

Synthesis of Heteroditopic Ligands

Methyl 2-(bromomethyl)-5-chlorobenzoate finds application in the synthesis of heteroditopic ligands. A study demonstrated the one-pot bromo- and chloro-methylation of various salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde, to create piperazine-containing heteroditopic ligands that act as receptors for metal salts. This process is significant for organic and coordination chemistry (Wang et al., 2006).

Genotoxic Impurity Detection in Pharmaceuticals

In pharmaceutical research, methyl 2-(bromomethyl)-5-chlorobenzoate is identified as a genotoxic impurity in lenalidomide drug substance. A study developed and validated an HPLC method for the simultaneous detection and quantification of this compound and other related impurities (Gaddam et al., 2020).

Synthesis of Anticancer Drugs

This chemical also plays a role in the synthesis of anti-cancer drugs. For example, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in the synthesis of some anti-cancer drugs, can be produced using related bromomethyl compounds (Sheng-li, 2004).

Synthesis of Dapagliflozin

In the synthesis of the antidiabetic drug dapagliflozin, compounds like 5-bromo-2-chlorobenzoic acid play a critical role. These compounds are structurally similar to methyl 2-(bromomethyl)-5-chlorobenzoate and are used in multiple steps of the synthesis process (Yafei, 2011).

Synthesis of Extended Oxazoles

Methyl 2-(bromomethyl)-5-chlorobenzoate is instrumental in the synthesis of extended oxazoles. The 2-(halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogues, are used for synthetic elaboration in the synthesis of these compounds (Patil & Luzzio, 2016).

Bromination in Porphyrin Synthesis

The compound plays a role in the bromination process, important in the synthesis of porphyrins. Bromomethyl-2,2'-dipyrromethenium bromides, closely related to methyl 2-(bromomethyl)-5-chlorobenzoate, are key intermediates in this process, showcasing the compound's relevance in organic synthesis (Paine et al., 1988).

Safety And Hazards

Safety data for similar compounds indicate that they should be handled with care. They may be harmful if inhaled or if they come into contact with skin. They should be stored in a well-ventilated place away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

methyl 2-(bromomethyl)-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGXSSGKABOXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679968
Record name Methyl 2-(bromomethyl)-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-5-chlorobenzoate

CAS RN

668262-52-0
Record name Methyl 2-(bromomethyl)-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 5-chloro-2-methylbenzoate (3.13 g, 17.0 mmol), N-bromosuccinimide (3.17 g, 17.8 mmol), benzoyl peroxide (0.41 g, 1.70 mmol), and carbon tetrachloride (80 mL) was stirred at 80° C. for 16 h. After cooling to room temperature, the mixture was diluted with dichloromethane (200 mL) and washed with saturated sodium hydrogen carbonate aqueous (150 mL), and brine (150 mL). The organic layer was dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by flush column chromatography on silica gel eluting with hexane/ethyl acetate (60:1) to afford 1.13 g (25%) of the title compounds as colorless oil: 1H-NMR (CDCl3) δ 7.96 (1H, d, J=2.2 Hz), 7.46–7.40 (2H, m), 4.92 (2H, s), 3.96 (3H, s).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(bromomethyl)-5-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(bromomethyl)-5-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(bromomethyl)-5-chlorobenzoate
Reactant of Route 4
Methyl 2-(bromomethyl)-5-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(bromomethyl)-5-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-(bromomethyl)-5-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.